2-(4-fluorophenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H19FN2O2 and its molecular weight is 326.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photoreactivity and Cancer Research : A study by Watanabe, Fukuyoshi, and Oda (2015) explored the photoreactivity of flutamide, a drug with a similar structure, under UV light in different solvents. This research is significant for understanding the behavior of similar compounds when exposed to light, which is critical in cancer treatment research and drug stability studies (Watanabe, Y., Fukuyoshi, S., & Oda, A., 2015).
Src Kinase Inhibitory and Anticancer Activities : Fallah-Tafti et al. (2011) synthesized and evaluated a compound similar in structure for its Src kinase inhibitory activities. These compounds demonstrated potential in cancer therapeutics by inhibiting cell proliferation in various cancer cell lines (Fallah-Tafti, A., Foroumadi, A., Tiwari, R., Shirazi, A., Hangauer, D., Bu, Y., Akbarzadeh, T., Parang, K., & Shafiee, A., 2011).
Electrophilic Fluorinating Agents : Banks, Besheesh, and Tsiliopoulos (1996) investigated a related compound, perfluoro-[N-(4-pyridyl)acetamide], as a selective electrophilic fluorinating agent. This has implications in chemical synthesis, particularly in the selective introduction of fluorine atoms into organic molecules (Banks, R., Besheesh, M. K., & Tsiliopoulos, E., 1996).
Anticonvulsant Activity : Obniska et al. (2015) synthesized a series of acetamides and evaluated their anticonvulsant activity. This study contributes to the development of new therapeutic agents for epilepsy (Obniska, J., Rapacz, A., Rybka, S., Powroźnik, B., Pękala, E., Filipek, B., Żmudzki, P., & Kamiński, K., 2015).
Imaging Translocator Protein with PET : Dollé et al. (2008) reported the synthesis of a selective ligand for the translocator protein, useful in positron emission tomography (PET) imaging. This research is vital for diagnostic imaging in medical fields (Dollé, F., Hinnen, F., Damont, A., Kuhnast, B., Fookes, C., Pham, T., Tavitian, B., & Katsifis, A., 2008).
Fluorinated Derivatives and Sigma-1 Receptor Modulation : Kuznecovs et al. (2020) explored the synthesis of a fluorinated derivative of a sigma-1 receptor modulator. This research is significant in the field of neurological and psychiatric disorders (Kuznecovs, J., Baskevics, V., Orlova, N., Belyakov, S., Domraceva, I., Vorona, M., & Veinberg, G., 2020).
κ-Opioid Receptor Antagonism : Grimwood et al. (2011) studied PF-04455242, a novel κ-opioid receptor antagonist, which has potential therapeutic applications in treating depression and addiction disorders (Grimwood, S., Lu, Y., Schmidt, A. W., Vanase-Frawley, M., Sawant-Basak, A., Miller, E., Mclean, S., Freeman, J., Wong, S., McLaughlin, J., & Verhoest, P., 2011).
Inflammatory Activity Studies : Sunder and Maleraju (2013) synthesized derivatives of a similar compound and evaluated them for anti-inflammatory activity, contributing to the development of new anti-inflammatory drugs (Sunder, K., & Maleraju, J., 2013).
Chemosensors and Environmental Monitoring : Park et al. (2015) developed a new chemosensor capable of monitoring Zn2+ concentrations in living cells and aqueous solutions, which is vital for environmental monitoring and biological research (Park, G., Kim, H., Lee, J. J., Kim, Y. S., Lee, S. Y., Lee, S., Noh, I., & Kim, C., 2015).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-4-9-16(12-17(13)22-10-2-3-19(22)24)21-18(23)11-14-5-7-15(20)8-6-14/h4-9,12H,2-3,10-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHYYPKVMFMPAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)F)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.